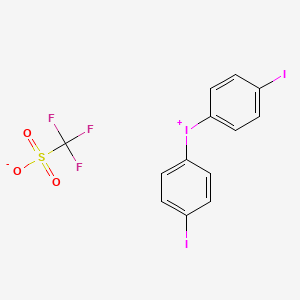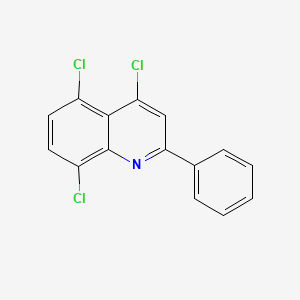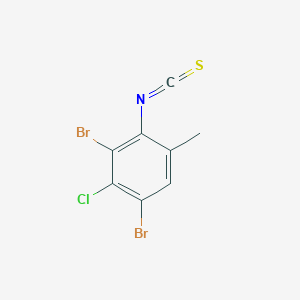
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(lll)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) is a light-emitting metal complex known for its luminescent properties. The compound is often used in various scientific and industrial applications due to its unique ability to emit light when excited by certain wavelengths .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) typically involves the reaction of europium chloride with dibenzoylmethane and 1,10-phenanthroline in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of europium.
Reduction: Reduction reactions can convert the europium(III) complex to europium(II) under controlled conditions.
Substitution: Ligand substitution reactions can occur, where the 1,10-phenanthroline or dibenzoylmethane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield europium(IV) complexes, while reduction can produce europium(II) complexes .
Aplicaciones Científicas De Investigación
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) has a wide range of scientific research applications:
Chemistry: Used as a luminescent probe in various chemical analyses and as a catalyst in organic reactions.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Mecanismo De Acción
The luminescent properties of Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) are due to the europium ion’s ability to absorb energy and re-emit it as visible light. The energy absorption occurs through the ligands, which transfer the energy to the europium ion, leading to its excitation. The excited europium ion then returns to its ground state by emitting light, typically in the red region of the spectrum .
Comparación Con Compuestos Similares
Similar Compounds
Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III): Similar in structure but with an amino group on the phenanthroline ligand.
Tris(8-hydroxyquinolinato)erbium(III): Another luminescent metal complex but with erbium instead of europium.
Europium(III) acetylacetonate hydrate: A different europium complex with acetylacetonate ligands.
Uniqueness
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) is unique due to its specific combination of ligands, which provide distinct luminescent properties and make it particularly useful in applications requiring red light emission .
Propiedades
Fórmula molecular |
C57H44EuN2O6 |
|---|---|
Peso molecular |
1004.9 g/mol |
Nombre IUPAC |
europium;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;/b2*14-11+;14-11-;; |
Clave InChI |
DYKOLWWJTALFFU-UWZOBLFSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)
![1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)





![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride](/img/structure/B13709567.png)
